molecular formula C9H11FO B161904 Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI) CAS No. 130250-92-9

Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)

Cat. No. B161904
M. Wt: 154.18 g/mol
InChI Key: JCMVHHBHJYTAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI) is a compound that has been of interest to scientists due to its potential applications in scientific research. This compound is a stereoisomer, which means that it has the same chemical formula as other compounds but has a different arrangement of atoms in space.2.1.02,6]hept-3-yl)-, stereoisomer (9CI).

Mechanism Of Action

The mechanism of action of Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)) involves its interaction with the GABA-A receptor. This receptor is a type of ionotropic receptor that is activated by the neurotransmitter GABA. When GABA binds to the receptor, it causes an influx of chloride ions into the neuron, which leads to hyperpolarization and a decrease in neuronal excitability. Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)) binds to a specific site on the GABA-A receptor, which enhances the activity of the receptor and increases the inhibitory effect of GABA.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)) are mainly related to its effect on the GABA-A receptor. This compound has been shown to enhance the activity of the receptor, which leads to an increase in the inhibitory effect of GABA. This can result in a decrease in neuronal excitability, which can have a calming effect on the central nervous system. In addition, Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)) has been shown to have anxiolytic and sedative effects in animal studies.

Advantages And Limitations For Lab Experiments

One of the advantages of using Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)) in lab experiments is its specificity for the GABA-A receptor. This compound has a high affinity for a specific site on the receptor, which allows for precise modulation of its activity. However, one of the limitations of using this compound is its potential for off-target effects. This compound has been shown to interact with other receptors in addition to the GABA-A receptor, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)). One area of interest is the development of more selective compounds that target specific subtypes of the GABA-A receptor. This could lead to the development of more effective and safer treatments for anxiety disorders and insomnia. Another area of interest is the investigation of the long-term effects of Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)) on the central nervous system. This could provide insights into the potential risks and benefits of using this compound as a therapeutic agent.

Synthesis Methods

The synthesis method of Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)) involves several steps. The first step is the synthesis of the starting material, which is 5-fluorotricyclo[2.2.1.02,6]heptane. This is achieved by reacting cyclopentadiene with 1,3-dibromopropane in the presence of a palladium catalyst. The resulting product is then treated with hydrogen fluoride to produce 5-fluorotricyclo[2.2.1.02,6]heptene. This compound is then reacted with ethyl magnesium bromide to produce Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)).

Scientific Research Applications

Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)) has several potential applications in scientific research. One of the main areas of interest is in the field of neuroscience. This compound has been shown to have an effect on the central nervous system, specifically on the GABA-A receptor. This receptor is involved in the regulation of anxiety and sleep, and compounds that modulate its activity can have therapeutic potential for the treatment of anxiety disorders and insomnia.

properties

CAS RN

130250-92-9

Product Name

Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

1-(5-fluoro-3-tricyclo[2.2.1.02,6]heptanyl)ethanone

InChI

InChI=1S/C9H11FO/c1-3(11)6-5-2-4-7(6)8(4)9(5)10/h4-9H,2H2,1H3

InChI Key

JCMVHHBHJYTAPH-UHFFFAOYSA-N

SMILES

CC(=O)C1C2CC3C1C3C2F

Canonical SMILES

CC(=O)C1C2CC3C1C3C2F

synonyms

Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)

Origin of Product

United States

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